molecular formula C19H14ClN3OS B2704849 2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031625-29-2

2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2704849
CAS No.: 1031625-29-2
M. Wt: 367.85
InChI Key: PEGJIGRPIMYAHL-UHFFFAOYSA-N
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Description

2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material science. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Biochemical Analysis

Biochemical Properties

The biochemical properties of HMS3489I16 are largely due to its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to have significant antimicrobial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . It has also been docked against the acetyl-CoA carboxylase enzyme .

Cellular Effects

HMS3489I16 has been observed to have significant effects on various types of cells and cellular processes. For example, it has been found to have antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has also been found to have antimicrobial activity on Gram-positive and Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of action of HMS3489I16 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to have significant antimycobacterial activity, suggesting that it may inhibit the growth of Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has also been docked against the acetyl-CoA carboxylase enzyme, suggesting that it may inhibit this enzyme .

Temporal Effects in Laboratory Settings

The effects of HMS3489I16 over time in laboratory settings have not been fully elucidated. It has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of HMS3489I16 at different dosages in animal models have not been fully elucidated. It has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , suggesting that it may have dose-dependent effects.

Metabolic Pathways

The metabolic pathways that HMS3489I16 is involved in have not been fully elucidated. It has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , suggesting that it may interact with the metabolic pathways of these organisms.

Transport and Distribution

The transport and distribution of HMS3489I16 within cells and tissues have not been fully elucidated. It has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , suggesting that it may be transported and distributed within these organisms.

Subcellular Localization

The subcellular localization of HMS3489I16 has not been fully elucidated. It has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , suggesting that it may be localized within these organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzyl thiol with a suitable pyrrolo[3,2-d]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce the corresponding thioether.

Scientific Research Applications

2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its use as an anticancer or antiviral agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: shares structural similarities with other pyrrolo[3,2-d]pyrimidine derivatives.

    Thieno[3,2-d]pyrimidines: These compounds have a sulfur atom in place of the nitrogen in the pyrimidine ring.

    Pyrrolo[2,1-b]thiazoles: These compounds feature a thiazole ring fused to a pyrrole ring.

Uniqueness

The unique combination of a 3-chlorobenzylthio group and a pyrrolo[3,2-d]pyrimidine core in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with specific functionalities .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c20-14-8-4-5-12(9-14)11-25-19-22-16-15(13-6-2-1-3-7-13)10-21-17(16)18(24)23-19/h1-10,21H,11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGJIGRPIMYAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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